molecular formula C20H19N5OS B6558839 N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-(dimethylamino)benzamide CAS No. 1170434-37-3

N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-(dimethylamino)benzamide

Cat. No.: B6558839
CAS No.: 1170434-37-3
M. Wt: 377.5 g/mol
InChI Key: LWPHFAQTNPJNIK-UHFFFAOYSA-N
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Description

N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-(dimethylamino)benzamide is a useful research compound. Its molecular formula is C20H19N5OS and its molecular weight is 377.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.13103142 g/mol and the complexity rating of the compound is 525. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-(dimethylamino)benzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article synthesizes available data on its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

PropertyValue
Chemical FormulaC₁₁H₁₀N₄S
Molecular Weight230.29 g/mol
IUPAC NameThis compound
PubChem CID2311153
AppearancePowder
Boiling Point465.7°C

Antiproliferative Effects

Research indicates that compounds structurally related to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives of pyrazole can reduce mTORC1 activity and modulate autophagy, which is crucial for cancer cell survival under stress conditions .

Key Findings:

  • Cell Lines Tested: MIA PaCa-2 (pancreatic cancer), among others.
  • Mechanism of Action: Inhibition of mTORC1 leads to increased autophagy at basal levels while disrupting autophagic flux under nutrient-replete conditions.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the pyrazole and benzamide structures significantly influence biological activity. For example:

  • Dimethylamino Group: Enhances solubility and possibly bioavailability.
  • Benzothiazole Moiety: Contributes to the compound's interaction with biological targets, enhancing its anticancer properties.

Study 1: Anticancer Activity in MIA PaCa-2 Cells

In a study assessing the effects of similar compounds on MIA PaCa-2 cells:

  • Concentration: Compounds were tested at concentrations ranging from 0.1 μM to 10 μM.
  • Results: Compounds showed submicromolar antiproliferative activity with a notable reduction in mTORC1 reactivation after starvation/refeed cycles.

Study 2: Autophagy Modulation

Another investigation focused on the modulation of autophagy:

  • Findings: The tested compounds increased basal autophagy but inhibited flux under nutrient-rich conditions, suggesting a dual role in promoting cell death in cancer cells while sparing normal cells .

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-4-(dimethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5OS/c1-13-12-18(22-19(26)14-8-10-15(11-9-14)24(2)3)25(23-13)20-21-16-6-4-5-7-17(16)27-20/h4-12H,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPHFAQTNPJNIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)N(C)C)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.